1-Benzyl-4-nitro-1H-pyrazole
Overview
Description
1-Benzyl-4-nitro-1H-pyrazole is a chemical compound with the molecular formula C10H9N3O2 and a molecular weight of 203.2 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets, suggesting a potential for diverse interactions .
Mode of Action
The exact mode of action of 1-Benzyl-4-nitro-1H-pyrazole is currently unknown . It’s worth noting that similar compounds have been found to exhibit anti-inflammatory and analgesic activities , suggesting that this compound might interact with its targets in a similar manner.
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
Similar compounds have shown antimicrobial potential , suggesting that this compound might have similar effects.
Action Environment
It’s worth noting that the compound should be stored in a dry, cool, well-ventilated area .
Biochemical Analysis
Biochemical Properties
1-Benzyl-4-nitro-1H-pyrazole plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain proteases, potentially inhibiting their activity . This interaction can be crucial in understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK signaling pathway, leading to changes in gene expression that can alter cellular responses . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound has been shown to inhibit certain kinases, which play a crucial role in cell signaling and regulation . Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are important factors in its biochemical analysis. In laboratory settings, it has been observed that the compound remains stable under standard storage conditions but may degrade under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that the compound can have sustained effects on cellular function, with some effects persisting even after the compound has been removed from the environment.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, the compound can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body . These interactions can affect the levels of metabolites and influence the overall metabolic flux. Understanding these pathways is crucial for elucidating the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within tissues can influence its biochemical effects and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to certain compartments or organelles through targeting signals or post-translational modifications . For example, the compound has been observed to localize within the mitochondria, where it can influence mitochondrial function and energy metabolism.
Preparation Methods
1-Benzyl-4-nitro-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclization of hydrazones with appropriate aldehydes or ketones under oxidative conditions . Another method includes the use of N-isocyanoiminotriphenylphosphorane as a building block in a [3+2] cycloaddition reaction with terminal alkynes . Industrial production methods often involve the use of palladium-catalyzed coupling reactions or copper-catalyzed aerobic oxidative cyclization .
Chemical Reactions Analysis
1-Benzyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups using reagents like aryl halides in the presence of copper powder.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrazole derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
1-Benzyl-4-nitro-1H-pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has been investigated for its potential anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
1-Benzyl-4-nitro-1H-pyrazole can be compared with other similar compounds, such as:
- 1-(3-Methylbenzyl)-4-nitro-1H-pyrazole
- 1-(4-Chlorobenzyl)-4-nitro-1H-pyrazole
- 1-(4-Bromobenzyl)-4-nitro-1H-pyrazole
- 1-(2-Fluorobenzyl)-4-nitro-1H-pyrazole
These compounds share a similar pyrazole core structure but differ in the substituents attached to the benzyl group. The unique properties of this compound, such as its specific reactivity and biological activity, make it distinct from these related compounds .
Properties
IUPAC Name |
1-benzyl-4-nitropyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-13(15)10-6-11-12(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZHZCMFLIKMSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359583 | |
Record name | 1-Benzyl-4-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88095-61-8 | |
Record name | 1-Benzyl-4-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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